molecular formula C11H8N2O3 B8493738 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one CAS No. 88313-46-6

5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No. B8493738
M. Wt: 216.19 g/mol
InChI Key: BASDJSUCGVCOFN-UHFFFAOYSA-N
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Patent
US04558045

Procedure details

A solution of sodium (0.45 g.) in ethanol (30 ml.) was added to a stirred solution of acetoxymethyl 2-benzo[b]furyl ketone ethoxycarbonylhydrazone (5.48 g.) in ethanol (30 ml.) and the mixture was stirred at laboratory temperature for 2 days. Further sodium (0.45 g.) in ethanol (30 ml.) was added and the mixture was stirred at laboratory temperature for a further 30 hours, diluted with water (300 ml.), adjusted to pH 5 with acetic acid and extracted with 100 ml. and then 50 ml. of ethyl acetate. The combined extracts were washed with saturated aqueous sodium chloride solution, dried and evaporated to dryness and the residue was purified by chromatography on a silica gel column (Merck 7734; 400 g.) using initially a 3:2 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant. 7500 ml. of this eluant were used, the eluate being discarded, and elution was continued with ethyl acetate (1000 ml.). The eluate was evaporated to dryness under reduced pressure and the residue was stirred with a mixture of methanol and diethyl ether. The mixture was filtered and the solid residue was purified by chromatography on a silica gel column (Merck 9385; column size 25 cm. long and 20 mm. diameter) using a 1:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant. The first 40 ml. of eluate were discarded and the next 90 ml. of eluate were evaporated to dryness under reduced pressure. The residue was stirred with a mixture of diethyl ether and petroleum ether (b.p. 60°-80° C.) and the mixture was filtered. There was thus obtained as solid product 5-(2-benzo[b]furyl)-3H,6H-1,3,4-oxadiazin-2-one, m.p. 209°-211° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
acetoxymethyl 2-benzo[b]furyl ketone ethoxycarbonylhydrazone
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].C(OC([NH:7][N:8]=[C:9]([C:15]1[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[CH:16]=1)[CH2:10][O:11][C:12](=[O:14])C)=O)C.C(O)(=O)C>C(O)C.O>[O:19]1[C:15]([C:9]2[CH2:10][O:11][C:12](=[O:14])[NH:7][N:8]=2)=[CH:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]1=2 |^1:0|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
[Na]
Name
acetoxymethyl 2-benzo[b]furyl ketone ethoxycarbonylhydrazone
Quantity
5.48 g
Type
reactant
Smiles
C(C)OC(=O)NN=C(COC(C)=O)C1=CC2=C(O1)C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at laboratory temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at laboratory temperature for a further 30 hours
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column (Merck 7734; 400 g.)
ADDITION
Type
ADDITION
Details
a 3:2 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant
WASH
Type
WASH
Details
elution
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was stirred with a mixture of methanol and diethyl ether
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was purified by chromatography on a silica gel column (Merck 9385
ADDITION
Type
ADDITION
Details
a 1:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
of eluate were evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with a mixture of diethyl ether and petroleum ether (b.p. 60°-80° C.)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O1C2=C(C=C1C1=NNC(OC1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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